molecular formula C15H20N4O2 B6963989 2-oxo-6-propan-2-yl-N-(2-propan-2-ylpyrazol-3-yl)-1H-pyridine-4-carboxamide

2-oxo-6-propan-2-yl-N-(2-propan-2-ylpyrazol-3-yl)-1H-pyridine-4-carboxamide

Cat. No.: B6963989
M. Wt: 288.34 g/mol
InChI Key: WEVINYAXXMXLGQ-UHFFFAOYSA-N
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Description

2-oxo-6-propan-2-yl-N-(2-propan-2-ylpyrazol-3-yl)-1H-pyridine-4-carboxamide is a synthetic organic compound with a complex structure It features a pyridine ring substituted with a carboxamide group, a pyrazole ring, and multiple isopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-6-propan-2-yl-N-(2-propan-2-ylpyrazol-3-yl)-1H-pyridine-4-carboxamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Pyridine Ring: Starting from a suitable pyridine precursor, the ring is functionalized to introduce the necessary substituents.

    Introduction of the Carboxamide Group: This step often involves the reaction of the pyridine derivative with an appropriate amine under conditions that facilitate amide bond formation.

    Pyrazole Ring Synthesis: The pyrazole ring is synthesized separately, often starting from hydrazine and a diketone, followed by cyclization.

    Coupling of the Pyrazole and Pyridine Rings: The final step involves coupling the pyrazole ring to the pyridine derivative, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl groups, leading to the formation of alcohols or ketones.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.

    Substitution: The pyridine and pyrazole rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Conditions vary depending on the desired substitution, but typical reagents include halogens (for electrophilic substitution) or organometallic reagents (for nucleophilic substitution).

Major Products

The major products of these reactions depend on the specific conditions and reagents used but can include various oxidized or reduced derivatives, as well as substituted analogs with different functional groups attached to the pyridine or pyrazole rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it useful in the development of new materials and catalysts.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as enzyme inhibition or receptor modulation. This makes it a candidate for drug discovery and development.

Medicine

Potential medicinal applications include its use as a lead compound for the development of new pharmaceuticals. Its structure suggests it could interact with various biological targets, making it a promising candidate for further investigation.

Industry

In industry, this compound could be used in the synthesis of advanced materials, such as polymers or coatings, due to its stability and functional group versatility.

Mechanism of Action

The mechanism of action of 2-oxo-6-propan-2-yl-N-(2-propan-2-ylpyrazol-3-yl)-1H-pyridine-4-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies, including binding assays and molecular modeling.

Comparison with Similar Compounds

Similar Compounds

    2-oxo-6-methyl-N-(2-methylpyrazol-3-yl)-1H-pyridine-4-carboxamide: Similar structure but with methyl groups instead of isopropyl groups.

    2-oxo-6-ethyl-N-(2-ethylpyrazol-3-yl)-1H-pyridine-4-carboxamide: Ethyl groups instead of isopropyl groups.

Uniqueness

The uniqueness of 2-oxo-6-propan-2-yl-N-(2-propan-2-ylpyrazol-3-yl)-1H-pyridine-4-carboxamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of isopropyl groups may enhance its lipophilicity and membrane permeability, potentially improving its efficacy in biological systems.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

2-oxo-6-propan-2-yl-N-(2-propan-2-ylpyrazol-3-yl)-1H-pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c1-9(2)12-7-11(8-14(20)17-12)15(21)18-13-5-6-16-19(13)10(3)4/h5-10H,1-4H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEVINYAXXMXLGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=O)N1)C(=O)NC2=CC=NN2C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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